molecular formula C8H8BrNO B1585493 4-Bromo-n-methylbenzamide CAS No. 27466-83-7

4-Bromo-n-methylbenzamide

Cat. No. B1585493
CAS RN: 27466-83-7
M. Wt: 214.06 g/mol
InChI Key: DXCFWNVWQTYPOC-UHFFFAOYSA-N
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Description

4-Bromo-n-methylbenzamide (4-BNMB) is a synthetic compound with a wide range of applications in the fields of medicinal chemistry, materials science, and biochemistry. It is a versatile molecule that is used in many different research areas due to its unique properties. 4-BNMB is used as a building block for drug synthesis, as a catalyst for chemical reactions, and as a ligand for protein-ligand interactions. It has also been used to study biochemical and physiological processes.

Scientific Research Applications

Crystal Engineering

Research on crystal engineering has explored the interactions within molecular crystals, specifically focusing on hydrogen bonds and halogen bonds. A study highlighted the crystal structure of 4-bromobenzamide and its involvement in the formation of molecular tapes mediated via hydrogen and halogen bonds. This work underlines the potential of 4-bromobenzamide in designing crystal structures, leveraging both carboxylic acid⋯pyridine and iodo⋯nitro heterosynthons for crystal design (Saha, Nangia, & Jaskólski, 2005).

Environmental Science

In the context of environmental science, the photocatalytic degradation of pollutants using titanium dioxide (TiO2) has been investigated. While not directly involving 4-Bromo-N-methylbenzamide, similar compounds have been studied for their degradation in water solutions, demonstrating the broader relevance of halogenated benzamides in environmental remediation efforts (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

properties

IUPAC Name

4-bromo-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCFWNVWQTYPOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50950142
Record name 4-Bromo-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50950142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-n-methylbenzamide

CAS RN

27466-83-7
Record name Benzamide, 4-bromo-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027466837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromo-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50950142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-N-methylbenzamide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 4-bromobenzoic acid (300 mg, 1.49 mmol), hydroxybenzotriazole (1.1 eq), 1(3-dimethylaminoprpyl)-3-ethylcarbodiimide HCl (1.1 eq) and diisopropylethylamine (2 eq) in DMF (2 mL) was stirred at rt for 20 min. Methylamine (1 eq) was added and the reaction stirred at rt for 16 h then quenched with saturated aqueous sodium hydrogencarbonate solution and extracted into ethyl acetate. The organic layer was washed with brine, dried (MgSO4) and concentrated in vacuo to give 4-bromo-N-methylbenzamide. 1H NMR (d6-DMSO) δ 10.07 (s, 1H), 9.03 (s, 1H), 8.56 (s, 1H), 8.38 (s, 1H), 8.32-8.36 (m, 2H), 8.05-8.09 (m, 2H), 7.94 (s, 1H), 7.67 (s, 1H), 3.87 (s, 3H), 2.83 (d, 3H); LC-MS method B, (ES+) 349.0, RT=6.68 min.
Quantity
300 mg
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[Compound]
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1(3-dimethylaminoprpyl)-3-ethylcarbodiimide HCl
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2 mL
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Synthesis routes and methods II

Procedure details

A solution of 4-bromobenzoyl chloride (5.6 g) in 50 mL of tetrahydrofuran was cooled to 0° C. and treated with aqueous methylamine (5 mL of 40%). After the addition was complete, the reaction mixture was allowed to warm to room temperature and stirred for 16 hours. At the end of this period, the reaction mixture was diluted with water, extracted with ethyl acetate and the organic layer was washed with 10% HCl followed by sodium carbonate. Upon drying over magnesium sulfate and evaporation, a white solid was obtained (4.64 g); MS: 214; NMR: 3.0 (d, J=5, 3), 6.2 (br, 1), 7.5-7.6 (m, 2), 7.6-7.7 (m, 2).
Quantity
5.6 g
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reactant
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50 mL
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Bromo-n-methylbenzamide
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Citations

For This Compound
35
Citations
CD Irving, JT Floreancig, S Laulhé - ACS omega, 2020 - ACS Publications
We describe a methodology for the amidation of carboxylic acids by generating phosphonium salts in situ from N-chlorophthalimide and triphenylphosphine. Aliphatic, benzylic, and …
Number of citations: 10 pubs.acs.org
J Shen, B Wong, C Gu, H Zhang - Organic letters, 2015 - ACS Publications
… To our excitement, 4-bromo-N-methylbenzamide (2k), a secondary amide containing a relatively acidic proton, also underwent the Negishi coupling smoothly, producing the desired …
Number of citations: 15 pubs.acs.org
J Zhang, A Bellomo, AD Creamer… - Journal of the …, 2012 - ACS Publications
… It is noteworthy that for 4-bromo-N-methylbenzamide (2m), 4-bromophenol (2n), and 5-bromoindole (2p), an extra equivalent of KN(SiMe 3 ) 2 as well as elevated temperature (110 C) …
Number of citations: 204 pubs.acs.org
BD Ripley, BJ French… - Journal of the Association …, 1982 - academic.oup.com
… Tilden and Van Middelem (34) examined aniline, amide, sulfonamide, and benzamide derivatives of methyl- and dimethylamine and found the 4bromo-N-methylbenzamide derivatives …
Number of citations: 15 academic.oup.com
E Vachlioti, S Ferikoglou, X Georgiou… - Archiv der …, 2023 - Wiley Online Library
… Three hundred milligram of 4-bromo-N-methylbenzamide 25 (1.41 mmol, 1 eq), 0.3 mL of ethyl acrylate (2.82 mmol, 2 eq), 0.87 mL Et 3 N (4.23 mmol, 3 eq), 8.1 mg of palladium(II) …
Number of citations: 3 onlinelibrary.wiley.com
DJ Charboneau, EL Barth, N Hazari, MR Uehling… - ACS …, 2020 - ACS Publications
… 4-bromobenzonitrile (4d), 4-bromophenyl methyl sulfone (4e), 4-bromobenzaldehyde (4f), 4-bromoacetophenone (4g), methyl 4-bromobenzoate (4h), and 4-bromo-N-methylbenzamide …
Number of citations: 34 pubs.acs.org
S Nageswara Rao, NNK Reddy… - The Journal of …, 2017 - ACS Publications
We report a novel and efficient method for the oxidation of benzylic carbons (amines and cyanides) into corresponding benzamides using a catalytic amount of I 2 and TBHP as the …
Number of citations: 35 pubs.acs.org
JP Jadav, JK Vankar, A Gupta… - The Journal of Organic …, 2023 - ACS Publications
A mild, transition-metal-free novel synthetic approach for the construction of C═O and C–N bonds has been demonstrated. Easily accessible gem-dibromoalkenes under similar …
Number of citations: 3 pubs.acs.org
TD Ashton, MG Dans, P Favuzza, A Ngo… - Journal of Medicinal …, 2023 - ACS Publications
There is an urgent need to populate the antimalarial clinical portfolio with new candidates because of resistance against frontline antimalarials. To discover new antimalarial chemotypes…
Number of citations: 2 pubs.acs.org
N Nishimura, MH Norman, L Liu, KC Yang… - Journal of Medicinal …, 2014 - ACS Publications
We have recently reported a novel approach to increase cytosolic glucokinase (GK) levels through the binding of a small molecule to its endogenous inhibitor, glucokinase regulatory …
Number of citations: 62 pubs.acs.org

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